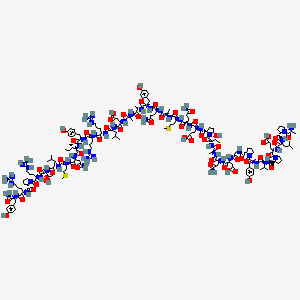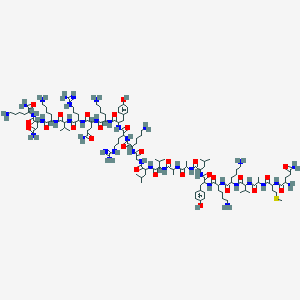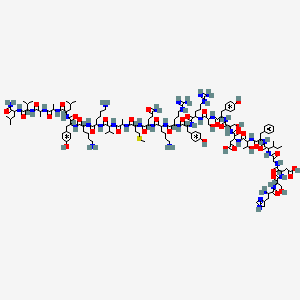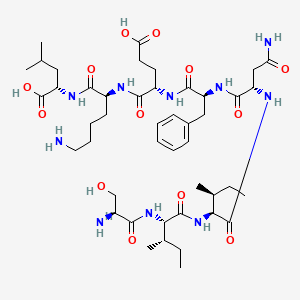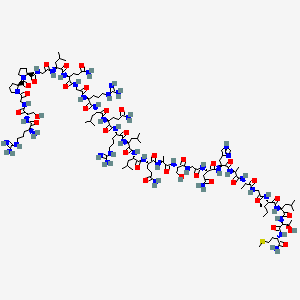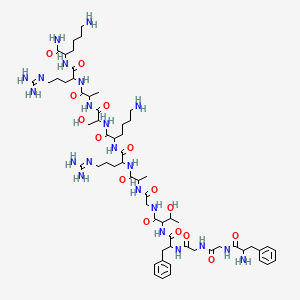
214978-47-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV gag peptide (197-205) is a H-2Kd-restricted epitope derived from the p24 portion of the HIV-1 gag protein, consists of amino acids 197-205 (AMQMLKETI).
Aplicaciones Científicas De Investigación
Enhancing Programming Productivity in Scientific Software
Scientific research applications often involve complex software development. Appelbe et al. (2007) emphasize the challenges in developing, using, and maintaining scientific software, traditionally written in languages like C and Fortran by scientists rather than expert programmers. Unlike commercial software, scientific software lacks frameworks and toolkits for easy assembly from existing libraries. However, recent advancements in scientific software frameworks, especially for grid-enabling applications, are starting to improve programming productivity in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).
Data Sharing Practices in Science
Tenopir et al. (2011) discuss the data practices of researchers, focusing on data sharing as a crucial aspect of the scientific method. While data sharing allows verification of results and extends research from prior findings, challenges like time constraints and lack of funding hinder its electronic availability. Despite satisfaction with initial data processes, researchers express dissatisfaction with long-term data preservation, highlighting a need for better data management support in scientific research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Enhancing Data-Intensive Analysis in Science
Yao, Rabhi, and Peat (2014) review various technologies supporting data-intensive scientific research. They note that no single technology meets all requirements of interoperability, integration, automation, reproducibility, and efficient data handling. Their findings suggest using hybrid technologies to support the diverse needs of data-intensive scientific research (Yao, Rabhi, & Peat, 2014).
Legal and Ethical Frameworks in Science
Stodden (2009) highlights the importance of legal and ethical considerations in reproducible scientific research. With computational researchers increasingly making their results available outside traditional journals, issues concerning copyright, use, citation, and ownership rights arise. Stodden proposes a reproducible research standard to encourage sharing while maintaining attribution and collaboration in scientific research (Stodden, 2009).
Big Data in Scientific Research
Krishnan (2020) discusses the role of big data in scientific research, particularly in complex experiments like the discovery of the Higgs boson particle. This example illustrates the extensive use of infrastructure technologies in generating and analyzing large data sets, demonstrating the critical role of big data in modern scientific exploration (Krishnan, 2020).
Data Management in Scientific Applications
Ma and Bramley (2005) present a composable data management architecture for scientific applications, emphasizing the need for customized data management systems tailored to specific scientific domains like X-ray crystallography and comparative genomics. This approach aims to provide orthogonal components for each application to construct its data management system efficiently (Ma & Bramley, 2005).
Crowdsourcing in Scientific Research
Uhlmann et al. (2019) propose crowdsourcing as an alternative to traditional small-team scientific research. This horizontally distributed approach maximizes resources, promotes inclusiveness and transparency, and increases rigor and reliability. Crowdsourced initiatives vary in collaboration levels and can tackle ambitious projects, accelerating science progress and enhancing research quality (Uhlmann, Ebersole, Chartier, Errington, Kidwell, Lai, McCarthy, Riegelman, Silberzahn, & Nosek, 2019).
Hackathons in Scientific Discovery
Ghouila et al. (2018) highlight how hackathons accelerate scientific discoveries and knowledge transfer. They foster enhanced collaborative science, enabling peer review before publication, cross-validating study designs, and driving reproducibility of scientific analyses. Hackathons bridge traditional divides in data analysis, encouraging agile collaborations among multiple investigators and institutions (Ghouila, Siwo, Domelevo Entfellner, Panji, Button-Simons, Davis, Fadlelmola, Ferdig, & Mulder, 2018).
Propiedades
Número CAS |
214978-47-9 |
|---|---|
Fórmula molecular |
C₄₅H₈₁N₁₁O₁₄S₂ |
Peso molecular |
1064.32 |
Secuencia |
One Letter Code: AMQMLKETI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


